N,N,3-Trimethyl-3H-indazol-3-amine
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Overview
Description
N,N,3-Trimethyl-3H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen .
Industrial Production Methods
Industrial production of N,N,3-Trimethyl-3H-indazol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-3H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N,3-Trimethyl-3H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-3H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. In cancer research, it has been shown to affect apoptosis and cell cycle regulation by targeting pathways such as the p53/MDM2 pathway .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Shares a similar core structure but lacks the trimethylamine group.
2H-indazole: Another indazole derivative with different tautomeric forms.
3-amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity against cancer cells.
Uniqueness
N,N,3-Trimethyl-3H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylamine group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
CAS No. |
918903-33-0 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,3-trimethylindazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-10(13(2)3)8-6-4-5-7-9(8)11-12-10/h4-7H,1-3H3 |
InChI Key |
PPMASHBXGWGUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=N1)N(C)C |
Origin of Product |
United States |
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